molecular formula C9H18ClNO2 B104198 trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride CAS No. 61367-17-7

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Cat. No.: B104198
CAS No.: 61367-17-7
M. Wt: 207.7 g/mol
InChI Key: UPVSMFHQPMRMLP-UHFFFAOYSA-N
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Description

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride: is an organic compound with the molecular formula C9H18ClNO2. It is a derivative of cyclohexanecarboxylic acid, featuring an ethyl ester and an amino group in the trans configuration. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Mechanism of Action

Target of Action

Trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a cyclohexane carboxylate amino isomer . It is used in the synthesis of trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols . These compounds are known to inhibit adenosine deaminase , an enzyme that plays a key role in purine metabolism and is associated with immune response.

Mode of Action

The compound interacts with its target, adenosine deaminase, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, preventing the conversion of adenosine to inosine . The inhibition of adenosine deaminase can lead to an increase in the concentration of adenosine in the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purine metabolism pathway . By inhibiting adenosine deaminase, the compound disrupts the normal breakdown of adenosine, leading to an accumulation of adenosine in the body . This can have downstream effects on various physiological processes, including immune response and inflammation .

Pharmacokinetics

The compound’s solubility and lipophilicity suggest that it may have good bioavailability

Result of Action

The inhibition of adenosine deaminase by this compound can lead to an increase in adenosine concentrations . This can have various molecular and cellular effects, including the modulation of immune response and inflammation . The specific effects can vary depending on the physiological context and the concentration of the compound.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or lipids, can potentially affect the compound’s solubility and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride typically involves the reaction of methyl 4-aminocyclohexanecarboxylate with hydrochloric acid. The reaction conditions include maintaining a sealed and dry environment at room temperature to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Uniqueness: trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is unique due to its specific trans configuration and the presence of both an ethyl ester and an amino group. This combination of features provides distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-aminocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h7-8H,2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVSMFHQPMRMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90950-09-7, 2084-28-8
Record name 90950-09-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, hydrochloride (1:1), trans
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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